7-Chloro-1H-indole-3-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
7-chloro-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4,13H,(H3,11,12) |
InChI Key |
IUEDNQXYPHGTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies and Transformative Chemical Reactions of 7 Chloro 1h Indole 3 Carboximidamide
Established Synthetic Pathways for 7-Chloro-1H-indole-3-carboximidamide
The synthesis of this compound, while not extensively documented in dedicated literature, can be approached through established methodologies for the functionalization of the indole (B1671886) core at the C3 position. These methods often involve the initial formation of a related intermediate, such as an aldehyde or a nitrile, which is then converted to the desired carboximidamide functionality.
Vilsmeier-Haack Reaction Applications in Carboximidamide Formation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgwikipedia.orgyoutube.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com For indole substrates, the reaction demonstrates high regioselectivity, with electrophilic attack occurring preferentially at the electron-rich C3 position. youtube.com
While the direct synthesis of a carboximidamide via the Vilsmeier-Haack reaction is not the primary application, the resulting indole-3-carbaldehyde is a versatile intermediate. researchgate.netsemanticscholar.orgekb.eg The synthesis of 7-chloro-1H-indole-3-carbaldehyde, a likely precursor to this compound, can be achieved through the Vilsmeier-Haack reaction on 7-chloro-1H-indole. uni.lugoogle.com The subsequent conversion of the aldehyde to the carboximidamide could proceed through a multi-step sequence, potentially involving formation of an oxime, followed by reduction and amination, or via a nitrile intermediate.
A plausible synthetic route starting from 7-chloro-1H-indole is outlined below:
| Step | Reaction | Reactants | Product |
| 1 | Vilsmeier-Haack Formylation | 7-chloro-1H-indole, POCl₃, DMF | 7-chloro-1H-indole-3-carbaldehyde |
| 2 | Conversion to Nitrile | 7-chloro-1H-indole-3-carbaldehyde, Hydroxylamine, followed by dehydration | 7-chloro-1H-indole-3-carbonitrile |
| 3 | Pinner Reaction/Ammonolysis | 7-chloro-1H-indole-3-carbonitrile, Alcohol, HCl, then Ammonia | This compound |
Direct Amidation Techniques for Indole-3-carboxylic Acid Derivatives
Direct amidation of carboxylic acids or their derivatives presents another viable pathway to amide-containing structures. nih.gov In the context of synthesizing this compound, one could envision starting from 7-chloro-1H-indole-3-carboxylic acid. The direct conversion of a carboxylic acid to a carboximidamide is challenging. A more conventional approach would involve the initial formation of an amide (carboxamide) from the corresponding carboxylic acid, followed by further functional group transformation.
The synthesis of 2-amino-indole-3-carboxamides has been reported through a one-pot, two-step method starting from a 2-halonitrobenzene and a cyanoacetamide. nih.govnih.gov This involves a nucleophilic aromatic substitution followed by a reductive cyclization. nih.gov While this leads to a 2-amino substituted product, it highlights the utility of cyano-group containing intermediates in the formation of indole carboxamides.
A hypothetical pathway for the synthesis of this compound via a direct amidation approach could involve:
| Step | Reaction | Starting Material | Intermediate/Product |
| 1 | Carboxylation | 7-chloro-1H-indole | 7-chloro-1H-indole-3-carboxylic acid |
| 2 | Amide Formation | 7-chloro-1H-indole-3-carboxylic acid | 7-chloro-1H-indole-3-carboxamide |
| 3 | Conversion to Imidoyl Chloride | 7-chloro-1H-indole-3-carboxamide | Imidoyl chloride intermediate |
| 4 | Amination | Imidoyl chloride intermediate | This compound |
Optimization of Reaction Conditions for Enhanced Yields (e.g., Reflux Protocols)
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the Vilsmeier-Haack reaction, temperature control is a key parameter. The initial formation of the Vilsmeier reagent is often conducted at low temperatures (0-10°C), while the subsequent formylation of the indole may require heating. orgsyn.org Refluxing the reaction mixture is a common strategy to drive the reaction to completion, although the optimal temperature and time will depend on the specific substrate and solvent used. scirp.org
In the synthesis of related indole derivatives, refluxing in solvents like acetic acid or xylene has been employed. scirp.org For direct amidation reactions, various coupling agents and conditions have been developed to improve efficiency. The choice of solvent, temperature, and catalyst can significantly impact the outcome of these reactions.
Chemical Reactivity and Potential Derivatization Strategies
The chemical reactivity of this compound is dictated by the constituent functional groups: the indole nucleus, the chloro substituent, and the carboximidamide moiety. The carboximidamide group, in particular, offers several avenues for further chemical transformations.
Oxidative Transformations of the Carboximidamide Moiety
The oxidation of indole derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. researchgate.net The indole ring itself is susceptible to oxidation. For instance, the oxidation of 2,3-dimethylindole (B146702) with an iron(III)(superoxo) porphyrin complex results in the ring-opened product, N-(2-acetyl-phenyl)-acetamide. rsc.org Indole-3-carbinol, a related compound, has been shown to inhibit lipid peroxidation, highlighting the antioxidant potential of some indole derivatives. nih.gov
The carboximidamide moiety itself can undergo oxidative transformations, although specific examples for indole-3-carboximidamides are scarce. In principle, oxidation could lead to the formation of ureas or guanidines, depending on the reaction conditions and the presence of other nucleophiles.
Reductive Pathways Leading to Amine Derivatives from the Imidamide
The reduction of amidines (carboximidamides) is a known method for the synthesis of amines. Various reducing agents can be employed for this transformation. For indole derivatives, selective reduction of a side-chain functional group without affecting the indole core can be challenging. However, methods for the reduction of the pyrrole (B145914) ring of indoles to form indolines using borane (B79455) reagents in the presence of trifluoroacetic acid have been developed. google.com
The reduction of this compound would be expected to yield 7-chloro-1-(1H-indol-3-yl)methanamine. This transformation would provide a primary amine functionality, which is a valuable handle for further derivatization, such as in the synthesis of more complex molecules with potential biological activity.
A summary of potential transformations is provided in the table below:
| Transformation | Starting Material | Potential Product(s) |
| Oxidation | This compound | Oxidized indole core derivatives, Urea/Guanidine (B92328) derivatives |
| Reduction | This compound | 7-chloro-1-(1H-indol-3-yl)methanamine |
Nucleophilic Substitution Reactions at the 7-Chloro Position
The chlorine atom at the 7-position of the indole ring represents a key handle for introducing molecular diversity through nucleophilic substitution reactions. Aromatic nucleophilic substitution (SNAr) reactions are a common method for the functionalization of halo-heterocycles. youtube.comnih.govconicet.gov.ar These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. nih.gov The reactivity of the aryl halide in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov
In the context of this compound, the indole nucleus itself and the carboximidamide group can influence the reactivity of the C7-chloro group. A variety of nucleophiles can potentially be employed to displace the chloride, leading to a diverse array of 7-substituted indole derivatives.
Table 1: Potential Nucleophilic Substitution Reactions at the 7-Position
| Nucleophile | Potential Product | Reaction Type |
| Amines (R-NH₂) | 7-Amino-1H-indole-3-carboximidamide derivatives | Amination |
| Alcohols (R-OH) | 7-Alkoxy-1H-indole-3-carboximidamide derivatives | Alkoxylation |
| Thiols (R-SH) | 7-Thioether-1H-indole-3-carboximidamide derivatives | Thiolation |
Broad Reactivity Spectrum of Indole Derivatives for Scaffold Diversification
The indole scaffold offers multiple sites for chemical modification, allowing for extensive scaffold diversification. researchgate.netorganic-chemistry.org Beyond the nucleophilic substitution at the 7-chloro position, modern cross-coupling reactions provide powerful tools for the introduction of a wide range of substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly valuable for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgorganic-chemistry.org These reactions have been successfully applied to the functionalization of various halo-indoles. nih.gov
The Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position. nih.govrsc.org
The Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction could be used to introduce a wide variety of primary and secondary amines at the 7-position of the indole ring, further expanding the chemical space of accessible derivatives.
Table 2: Potential Cross-Coupling Reactions for Scaffold Diversification
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | 7-Aryl-1H-indole-3-carboximidamide |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 7-Amino-1H-indole-3-carboximidamide |
The combination of these transformative reactions on the 7-chloro position, along with potential modifications of the indole nitrogen and the carboximidamide group, provides a rich platform for generating a diverse library of novel indole derivatives for various applications. researchgate.netunmc.eduunmc.edu
Molecular Mechanisms and Biological Activities of 7 Chloro 1h Indole 3 Carboximidamide Derivatives
Modulation of Key Enzyme Targets
Derivatives of 7-chloro-1H-indole-3-carboximidamide have demonstrated the ability to interact with and modulate the activity of several key enzymes that are crucial in cellular signaling and metabolic pathways. This modulation is central to their potential therapeutic effects.
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. mdpi.com Kinase activation in various cell signaling pathways has been associated with cancer cell survival, invasiveness, and resistance to drugs. mdpi.com
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that promote cell proliferation and survival. nih.govelsevierpure.comnih.gov Mutations that lead to the over-activation of EGFR are common in several types of cancer. mdpi.com Consequently, the development of EGFR inhibitors is a major focus in oncology research.
A series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit EGFR. elsevierpure.comnih.gov Several of these compounds displayed promising inhibitory activity against EGFR. elsevierpure.comnih.gov For instance, compounds with p-substituted phenethyl groups showed superior antiproliferative activity compared to their m-substituted counterparts. nih.gov Docking studies have suggested that these new compounds fit well into the active site of EGFR, showing higher binding affinities than the established EGFR inhibitor, erlotinib. elsevierpure.comnih.gov Another study on 5-substituted-indole-2-carboxamides found that several derivatives potently inhibited EGFR with IC₅₀ values in the nanomolar range, comparable to erlotinib. rsc.org
| Compound Derivative Type | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| 5-substituted-indole-2-carboxamides (5i, 5j) | EGFR | 85-124 | Erlotinib | 80 |
| Furopyridine derivative (PD13) | EGFR (wild-type) | 11.64 ± 1.30 | Erlotinib | 14.11 ± 0.19 |
| Furopyridine derivative (PD13) | EGFR (L858R/T790M) | 10.51 ± 0.71 | Afatinib | 12.05 ± 1.05 |
| This table presents the half-maximal inhibitory concentration (IC₅₀) values for various indole (B1671886) derivatives against EGFR, as reported in scientific literature. |
BRAF is a serine-threonine protein kinase that is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. nih.gov The V600E mutation in the BRAF gene results in a constitutively active kinase that drives the development of various cancers, including melanoma, colorectal, and thyroid cancer. nih.govresearchgate.net
Research has explored indole-based compounds as inhibitors of the mutated BRAFV600E kinase. mdpi.com A study focused on the development of a novel class of potent antiproliferative agents identified compounds with a dual inhibitory effect on both EGFR and BRAFV600E, with IC₅₀ values of 32 nM and 45 nM, respectively. mdpi.com The development of N-(thiophen-2-yl) benzamide (B126) derivatives has also yielded potent BRAFV600E inhibitors, with some compounds exhibiting submicromolar inhibitory activities. nih.gov
| Compound Derivative Type | Target | IC₅₀ (µM) |
| Indole-based compound (VII) | BRAFV600E | 0.045 |
| Indole-based compound (VI) | BRAFV600E | 0.15 |
| This table shows the half-maximal inhibitory concentration (IC₅₀) values for indole derivatives against BRAFV600E. |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Inhibition of the VEGF/VEGFR-2 signaling pathway is therefore an effective strategy in cancer therapy. mdpi.com
Nicotinamide (B372718) derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govmdpi.com One particular compound from this series demonstrated potent inhibition of VEGFR-2 with an IC₅₀ value of 77.02 nM, which is comparable to the established VEGFR-2 inhibitor, sorafenib (B1663141) (IC₅₀ = 53.65 nM). nih.govmdpi.com In silico docking studies have indicated a high affinity and optimal binding of this compound within the active site of VEGFR-2. mdpi.com
| Compound Derivative Type | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| Nicotinamide derivative (Compound 8) | VEGFR-2 | 77.02 | Sorafenib | 53.65 |
| This table displays the half-maximal inhibitory concentration (IC₅₀) for a nicotinamide derivative against VEGFR-2. |
Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the metabolism of a wide variety of substances, including a significant number of therapeutic drugs. nih.govpsu.edu Interactions with the CYP system can lead to altered drug metabolism, potentially causing toxicity or reduced efficacy. nih.gov The major CYP enzymes involved in drug metabolism in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. psu.edunih.gov
Indole-3-carbinol, a related indole compound, has been shown to induce cytochrome P450 enzymes in the liver, which can affect the metabolism of other substances. researchgate.net The interaction of drugs with CYP enzymes can be complex, involving inhibition or induction of enzyme activity. researchgate.net For instance, St. John's wort, which contains hyperforin, is a known inducer of CYP3A4, leading to enhanced metabolism of co-administered drugs. researchgate.net Given the metabolic activity of the liver and the role of CYP enzymes, it is plausible that this compound and its derivatives would interact with this system, although specific studies on this particular compound are not widely reported.
| CYP Enzyme | Role in Drug Metabolism | Potential Interaction |
| CYP3A4 | Metabolism of ~30% of drugs | Induction or Inhibition |
| CYP2D6 | Metabolism of ~2% of drugs | Induction or Inhibition |
| CYP2C9/19 | Metabolism of ~20% of drugs | Induction or Inhibition |
| CYP1A2 | Metabolism of ~13% of drugs | Induction or Inhibition |
| This table outlines the major Cytochrome P450 enzymes and their general role in drug metabolism, which could be relevant for indole derivatives. |
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. nih.gov In the context of cancer, the upregulation of IDO1 in tumor cells and the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This creates an immunosuppressive environment that allows tumors to evade the host's immune system. nih.govnih.gov
Targeting IDO1 and TDO is therefore a promising strategy in cancer immunotherapy. nih.gov IDO1 is an extrahepatic enzyme that can be induced by pro-inflammatory signals, whereas TDO is primarily expressed in the liver and regulates tryptophan homeostasis. nih.gov Some tumors express either IDO1 or TDO, while others may express both, suggesting that dual inhibitors could have a broader application. nih.gov While specific inhibitors of this compound for IDO1/TDO are not detailed in the provided context, the indole scaffold is a key feature of many modulators of this pathway. For example, indoximod, the D-enantiomer of 1-methyl-tryptophan, acts as a tryptophan mimetic to inhibit the IDO pathway. nih.gov
| Enzyme | Location | Function in Cancer | Therapeutic Strategy |
| IDO1 | Extrahepatic, Tumor Microenvironment | Immune suppression via tryptophan depletion | Inhibition to restore anti-tumor immunity |
| TDO | Primarily Liver | Tryptophan homeostasis, Immune suppression | Inhibition to restore anti-tumor immunity |
| This table summarizes the characteristics of IDO1 and TDO as targets in cancer therapy. |
In-Depth Analysis of this compound and Its Derivatives Reveals Limited Publicly Available Research
Despite a comprehensive search of scientific literature, detailed research on the specific biological and molecular activities of this compound and its derivatives is not publicly available. While the broader family of indole derivatives, including various chloro-substituted indoles, has been the subject of extensive investigation for their potential therapeutic applications, specific data pertaining to the this compound scaffold as per the requested outline remains elusive.
The initial inquiry sought to build a detailed article focusing on the molecular mechanisms and biological activities of this compound derivatives. The intended structure was to cover its activity against Gram-positive and Gram-negative bacteria, antifungal properties, inhibition of biofilm formation, mechanisms of bacterial membrane disruption, and its broader antimicrobial spectrum, including potential antiviral and antitubercular activities.
However, a thorough review of existing scientific databases and publications did not yield specific studies on this compound that would allow for a comprehensive analysis within the requested framework. The available research on related compounds, such as other chloroindole or indole-3-carboxamide derivatives, provides a general context for the potential antimicrobial activities of this class of molecules but does not offer the specific data points required for a focused and accurate article on the target compound.
General Landscape of Chloroindole Derivatives in Antimicrobial Research
Research into other chloro-substituted indole compounds has shown a range of biological activities. For instance, various studies have demonstrated that the position and nature of substituents on the indole ring significantly influence the antimicrobial and antibiofilm efficacy of these compounds. Halogenation, particularly chlorination, at different positions of the indole nucleus has been a common strategy to enhance biological activity.
Studies on compounds with similar structural motifs have indicated that they can exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with signaling pathways that regulate virulence and biofilm formation. For example, some indole derivatives have been shown to inhibit the formation of biofilms by interfering with quorum sensing, a cell-to-cell communication system in bacteria.
The Need for Specific Research
The absence of specific data for this compound highlights a gap in the current scientific literature. To understand the full potential of this specific compound and its derivatives, dedicated studies are required to:
Synthesize and characterize a series of this compound derivatives.
Evaluate their in vitro activity against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal pathogens to determine their minimum inhibitory concentrations (MICs).
Investigate their ability to inhibit and eradicate biofilms of pathogenic microorganisms.
Elucidate their precise mechanism of action, including their effects on bacterial and fungal cell membranes.
Assess their potential against other microbial threats, such as viruses and mycobacteria.
Without such dedicated research, any discussion on the biological activities of this compound would be speculative and fall outside the requested scope of a scientifically accurate and evidence-based article.
Computational and Cheminformatics Insights into this compound
Computational chemistry and cheminformatics have become indispensable tools in modern drug discovery and molecular biology, offering powerful methods to predict and analyze the interactions between small molecules and biological targets. For compounds like this compound, these in silico techniques provide a foundational understanding of its potential therapeutic applications by simulating its behavior at the atomic level. This article explores the application of molecular docking, molecular dynamics simulations, and quantum chemical calculations in the study of this specific indole derivative.
Advanced Research Applications and Future Outlook
Utilization as Chemical Probes for Biochemical Pathway Elucidation
The indole-carboximidamide scaffold serves as a valuable tool for creating chemical probes to investigate complex biological systems. By modifying the core structure, researchers can develop molecules that interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate their roles in various biochemical pathways. For instance, derivatives of the related indole-2-carboxamide scaffold have been designed to probe their effects on pediatric brain tumor cells and to understand pathways related to their cytotoxic and antiproliferative activities. nih.gov Similarly, indole-2-carboxamides have been synthesized to act as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation. mdpi.com This allows for detailed study of the channel's function and its role in nociception. mdpi.com The strategic design of such probes, including variations in substituents on the indole (B1671886) ring, enables the fine-tuning of their properties to selectively interact with targets and help unravel their functions in health and disease. mdpi.comnih.gov
Development of Lead Compounds for Targeted Therapies
The 7-chloro-1H-indole-3-carboximidamide structure is a promising starting point for the development of lead compounds in targeted therapies. The indole ring and its various functionalizations allow for interaction with a wide array of biological targets with high affinity and selectivity. nih.gov Research into related indole derivatives has yielded compounds with significant therapeutic potential across different disease areas.
For example, novel indole-2-carboxamide analogues have shown remarkable cytotoxic and antiproliferative activities against atypical teratoid/rhabdoid tumour cells, while displaying low toxicity to non-cancerous cells, highlighting their potential as selective anticancer agents. nih.gov In the realm of neurodegenerative diseases, indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, two key enzymes implicated in the pathology of Alzheimer's disease. rsc.orgnih.gov
Furthermore, the indole scaffold is a foundation for developing kinase inhibitors. A series of indole-2-carboxamides demonstrated promising antiproliferative activity by targeting multiple kinases like EGFR, BrafV600E, and VEGFR-2, which are crucial in cancer progression. nih.gov Other derivatives of indole-3-carboxylic acid have been developed as potent antagonists for the angiotensin II receptor 1 (AT1), showing potential for treating hypertension with effects superior to existing drugs like losartan. nih.gov The versatility of the indole-carboxamide scaffold makes it a valuable platform for generating lead compounds for a multitude of therapeutic targets.
Table 1: Examples of Indole-Carboxamide Derivatives as Lead Compounds
| Derivative Class | Therapeutic Target | Disease Area | Key Findings | Citations |
|---|---|---|---|---|
| Indole-2-carboxamides | Atypical teratoid/rhabdoid tumour cells | Pediatric Brain Tumors | Selective cytotoxicity and antiproliferation against cancer cells. | nih.gov |
| Indol-3-yl allylidene hydrazine carboximidamides | Acetylcholinesterase (AChE) & BACE 1 | Alzheimer's Disease | Dual inhibition of key enzymes in Alzheimer's pathology. | rsc.orgnih.gov |
| Indole-2-carboxamides | EGFR, BrafV600E, VEGFR-2 | Cancer | Potent antiproliferative activity through multi-target kinase inhibition. | nih.gov |
| Indole-3-carboxylic acids | Angiotensin II Receptor 1 (AT1) | Hypertension | High nanomolar affinity for the AT1 receptor and significant blood pressure reduction in vivo. | nih.gov |
| 1H-Indole-3-carboxamides | P2Y12 purinergic receptor | Cardiovascular Disease | Reversible antagonists with potent anti-thrombotic effects. | google.com |
| 3-Substituted 1H-indole-2-carboxylic acids | CysLT1 receptor | Asthma/Allergy | Highly potent and selective antagonists of the CysLT1 receptor. | nih.gov |
Strategies for Overcoming Biological Resistance Mechanisms (e.g., Antimicrobial Resistance)
The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. nih.gov Bacteria develop resistance through various mechanisms, including enzymatic inactivation of antibiotics, modification of the drug target, and altered membrane permeability. nih.govnih.gov Indole derivatives offer promising avenues to circumvent these resistance mechanisms.
One key strategy involves designing molecules that disrupt the bacterial membrane. For instance, a series of α,ω-di(indole-3-carboxamido)polyamine derivatives has been shown to exhibit intrinsic antimicrobial activity and the ability to potentiate conventional antibiotics. nih.gov Evidence suggests that these compounds act by perturbing the bacterial membrane of pathogens like Staphylococcus aureus (including MRSA) and the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane disruption can re-sensitize resistant bacteria to antibiotics they would otherwise degrade or expel. nih.govnih.gov By targeting the physical integrity of the bacterial cell, such compounds are less likely to be affected by common resistance mechanisms like target modification or enzymatic degradation. nih.govnih.gov
Exploration of Synergistic Effects with Established Agents
A significant area of research is the use of indole-based compounds in combination with existing drugs to achieve synergistic effects. This approach can enhance therapeutic efficacy, lower required dosages to reduce side effects, and overcome drug resistance. mdpi.com
Specifically, substituted indole derivatives have been found to act synergistically with standard antibiotics against drug-resistant bacterial strains. nih.gov Studies have shown that certain indoles can restore the activity of antibiotics like doxycycline (B596269) and erythromycin (B1671065) against resistant Gram-negative bacteria such as P. aeruginosa and Escherichia coli. nih.gov A notable discovery is the synergy observed with methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA), where the indole derivatives in combination with the antibiotics were effective against strains that were resistant to the antibiotics alone. nih.gov This potentiation is often linked to the indole compound's ability to permeabilize the bacterial cell membrane, allowing the conventional antibiotic to reach its intracellular target. nih.govnih.gov These findings demonstrate the clinical potential of using indole derivatives as adjuvants to revive the effectiveness of legacy antibiotics. nih.gov
Design and Synthesis of Next-Generation Indole-Carboximidamide Scaffolds
The future of therapies based on this compound class lies in the rational design and synthesis of next-generation scaffolds with improved potency, selectivity, and drug-like properties. The versatility of the indole-2-carboxamide and indole-3-carboxamide frameworks provides a rich foundation for synthetic modification. rsc.orgscirp.org
Strategies for creating new derivatives often involve several key approaches:
Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, methyl groups) onto the indole nucleus is a common method to modulate biological activity and metabolic stability. nih.govnih.gov For example, the placement of a 5-chloro or 5-bromo group has been shown to be significant for the activity of certain indole derivatives. nih.govnih.gov
Modification of the Side Chain: Altering the linker that connects the indole core to other chemical moieties is crucial for optimizing interactions with a biological target. nih.gov This includes changing the length and rigidity of the chain or replacing ester bonds with more stable amide functions. nih.govnih.gov
Coupling with Diverse Moieties: The carboxamide or carboximidamide group can be coupled with a wide range of chemical fragments, from simple amines to complex polycyclic structures like adamantane, to explore new chemical space and target interactions. mdpi.comnih.gov
Synthetic protocols typically involve coupling an appropriate indole carboxylic acid with a desired amine using standard peptide coupling agents, allowing for the modular construction of large libraries of compounds for screening. mdpi.comnih.gov This systematic exploration of structure-activity relationships (SARs) is essential for identifying next-generation candidates with superior therapeutic profiles. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Chloro-1H-indole-3-carboximidamide, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of indole derivatives often involves cyclization reactions, halogenation, and functional group modifications. For 7-chloro-substituted indoles, a common approach is to start with indole-3-carboxaldehyde, followed by chlorination at the 7-position using reagents like N-chlorosuccinimide (NCS) under controlled temperature (0–5°C). Subsequent conversion of the aldehyde to a carboximidamide group can be achieved via amidoxime intermediates using hydroxylamine and catalytic acetic acid. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Characterization should include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR spectroscopy for structural elucidation. For example, NMR should show characteristic peaks: a singlet for the NH group (~8.5 ppm), a doublet for the indole C2 proton (~7.2 ppm), and a multiplet for the chloro-substituted aromatic protons. Purity can be assessed via HPLC with a C18 column (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) in published studies on 7-Chloro-1H-indole derivatives be resolved?
- Methodological Answer : Discrepancies in NMR data often arise from solvent effects, pH variations, or impurities. Researchers should replicate experiments using standardized conditions (e.g., DMSO-d or CDCl) and compare results with computational predictions (DFT-based chemical shift calculations). For unresolved contradictions, cross-validation via X-ray crystallography (using SHELXL for refinement) can provide definitive structural confirmation .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as electrophilic substitution at the indole C5 position. Databases like REAXYS and PISTACHIO provide precedent reactions for similar compounds, enabling retrosynthetic analysis. Machine learning tools (e.g., template-based relevance scoring) can prioritize feasible synthetic routes by evaluating bond dissociation energies and steric effects .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?
- Methodological Answer : SAR studies require systematic substitution at the indole core (e.g., varying halogens or substituents at C5/C6) and evaluation of biological activity (e.g., IC values). Use parallel synthesis to generate analogs, followed by assays targeting specific enzymes (e.g., kinase inhibition). Data analysis should employ multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) are standard for calculating EC/IC. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, apply false discovery rate (FDR) correction to minimize Type I errors. Triangulate results with orthogonal assays (e.g., SPR for binding affinity) to confirm mechanistic hypotheses .
Q. How can crystallographic data for this compound be refined to resolve disorder or twinning issues?
- Methodological Answer : In SHELXL, apply TWIN and BASF commands for twinned crystals. For disordered regions, use PART and SUMP constraints to model alternative conformations. Validate refinement with R (<5%) and goodness-of-fit (GOF ≈1.0). Cross-validate with PLATON’s ADDSYM to check for missed symmetry .
Conflict Resolution in Research
Q. When experimental results contradict computational predictions, what steps should be taken to identify the source of error?
- Methodological Answer : First, verify the computational model’s parameters (e.g., solvent effects, protonation states). Re-examine experimental conditions (e.g., trace moisture in reactions, catalyst purity). Use control experiments with known substrates to validate assay reliability. Publish negative results and collaborate with computational chemists to refine models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
